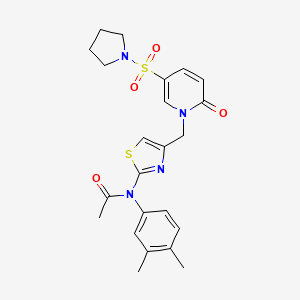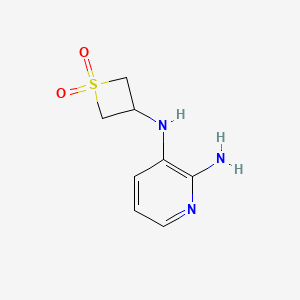
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide is a heterocyclic compound that features a thietane ring fused with a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . Another method involves the Hofmann rearrangement of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Substitution: It can undergo nucleophilic substitution reactions with sodium phenolates or thiophenolate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Substitution: Sodium phenolates and thiophenolate are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted thietane-1,1-dioxides, such as 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxide .
科学研究应用
3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: It has shown potential antidepressant activity in tail-suspension and forced-swim tests.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a building block for the synthesis of other biologically active compounds.
作用机制
The mechanism of action of 3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antidepressant activity is likely due to its interaction with neurotransmitter systems in the brain, although the exact molecular targets are not well-defined .
相似化合物的比较
Similar Compounds
3-(2-Aminopyridin-3-yl)propan-1-ol: This compound shares a similar pyridine moiety but differs in the presence of a propanol group instead of a thietane ring.
3-(2-Aminopyridin-3-yl)ethan-1-one: Another similar compound with an ethanone group instead of a thietane ring.
Uniqueness
What sets 3-((2-Aminopyridin-3-yl)amino)thietane 1,1-dioxide apart is its unique thietane ring fused with a pyridine moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C8H11N3O2S |
|---|---|
分子量 |
213.26 g/mol |
IUPAC 名称 |
3-N-(1,1-dioxothietan-3-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C8H11N3O2S/c9-8-7(2-1-3-10-8)11-6-4-14(12,13)5-6/h1-3,6,11H,4-5H2,(H2,9,10) |
InChI 键 |
RBKVQXFMXBLEOK-UHFFFAOYSA-N |
规范 SMILES |
C1C(CS1(=O)=O)NC2=C(N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


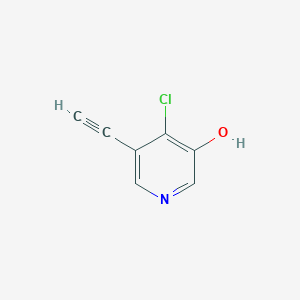
![5,11-Dihydrobenzo[6,7]oxepino[3,4-b]pyridin-5-ol](/img/structure/B12952614.png)
![2-(Bromomethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B12952618.png)
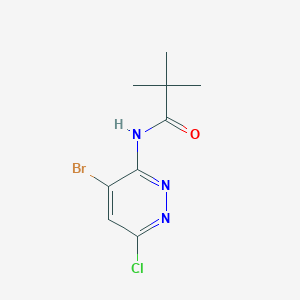
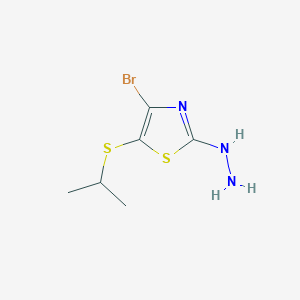
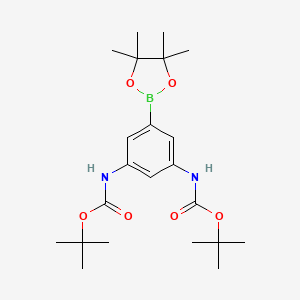
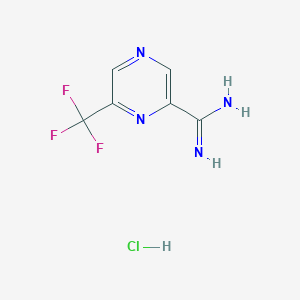
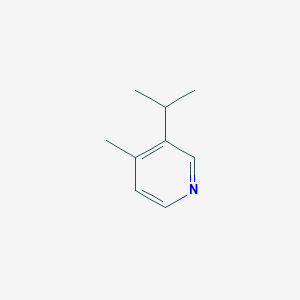

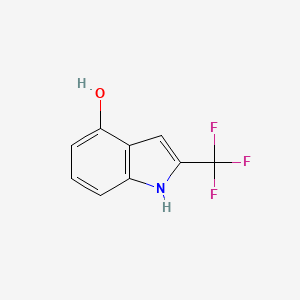
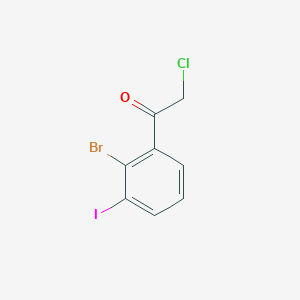
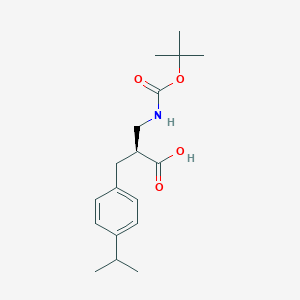
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
